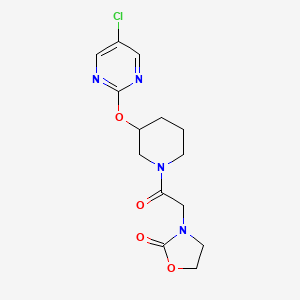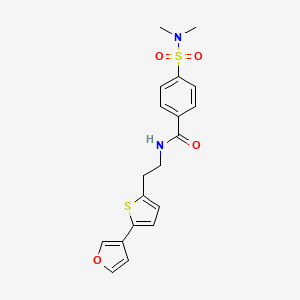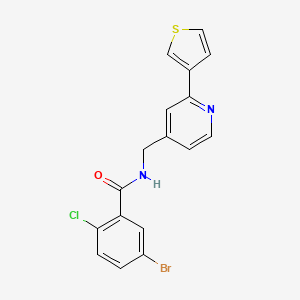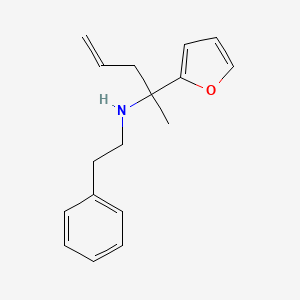![molecular formula C20H23N3O3 B2486184 1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-57-8](/img/structure/B2486184.png)
1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related urea derivatives involves a variety of strategies, including carbonylation reactions and Ugi reactions, to introduce the urea functionality and achieve the desired molecular complexity. For instance, the synthesis of similar urea compounds can involve carbonylation reactions with triphosgene in the presence of trimethylamine, followed by the addition of aniline derivatives, or through Ugi reactions involving isocyanides and semicarbazones (Sarantou & Varvounis, 2022). These methods provide high yields and confirm the structure via spectroscopic techniques.
Molecular Structure Analysis
Molecular structure analysis of urea derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as FTIR, UV-VIS, NMR spectroscopy, and high-resolution mass spectrometry are employed to confirm the structures of synthesized compounds, revealing their complex molecular architecture and functional group arrangement. These analyses ensure the correct synthesis of the target molecule and provide insights into its chemical nature (Sarantou & Varvounis, 2022).
Chemical Reactions and Properties
The chemical reactions and properties of urea derivatives are influenced by their functional groups and molecular structure. For example, urea compounds can participate in various chemical reactions, such as Michael addition reactions, depending on their substituents and structural configuration. These reactions can lead to the formation of novel structures with potential biological activities, illustrating the versatility and reactivity of these compounds (Wu & Chattopadhyaya, 1989).
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray crystallography can reveal the crystal structure of these compounds, providing information on molecular conformation, hydrogen bonding patterns, and intermolecular interactions. These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications in material science and pharmaceuticals (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as reactivity, stability, and interaction with other molecules, are crucial for their application in synthetic chemistry and drug design. Studies on these compounds often involve investigating their reactivity towards various reagents, their stability under different conditions, and their potential as intermediates in the synthesis of more complex molecules. Understanding these chemical properties is vital for harnessing the full potential of urea derivatives in various scientific domains (Gao, Li, & Zhang, 2007).
科学的研究の応用
Complexation and Unfolding Studies
Research on heterocyclic ureas, including studies by Corbin et al. (2001), has shown that these compounds can unfold to form multiply hydrogen-bonded complexes. This behavior is crucial for understanding their role in self-assembly processes and mimicking biological structures, such as the helix-to-sheet transition observed in peptides. These findings suggest potential applications in designing novel biomimetic materials and investigating the fundamentals of molecular self-assembly (Corbin et al., 2001).
Anticancer Agents
The development of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, as reported by Feng et al. (2020), highlights the significance of urea derivatives in medicinal chemistry, particularly as anticancer agents. These compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting that similar compounds, including 1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, could be explored for their anticancer potential (Feng et al., 2020).
Environmental and Agricultural Applications
Studies on substituted urea herbicides, such as the work by Katz and Strusz (1968), provide insights into the environmental and agricultural applications of urea derivatives. These compounds are used for weed control and are known for their minimal accumulation of phytotoxic residues in the soil. Research in this area could be extended to evaluate the environmental impact and agricultural utility of 1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea and related compounds (Katz & Strusz, 1968).
Molecular Electronics and Photonics
The electron transfer properties of urea derivatives, as investigated by Pichlmaier et al. (2009), suggest potential applications in molecular electronics and photonics. These compounds' ability to form hydrogen-bonded complexes and their electronic properties could be harnessed for designing novel materials for electronic and photonic devices (Pichlmaier et al., 2009).
Anion Binding and Sensing
Research on protonated urea-based ligands, such as the studies by Wu et al. (2007), demonstrates the anion binding capabilities of urea derivatives. These findings suggest applications in developing anion sensors and selective binding agents, which could be useful in environmental monitoring, biomedical diagnostics, and chemical separations (Wu et al., 2007).
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-8-14(2)10-15(9-13)21-20(25)22-16-11-19(24)23(12-16)17-4-6-18(26-3)7-5-17/h4-10,16H,11-12H2,1-3H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQDMFOURNVMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2486107.png)
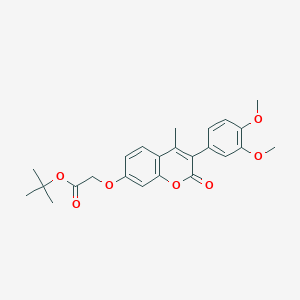

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486111.png)


